

"Methyl 4-(sulfamoylmethyl)benzoate" solution preparation for experiments

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Compound of Interest

Compound Name: Methyl 4-(sulfamoylmethyl)benzoate

Cat. No.: B1279759

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Application Notes and Protocols: Methyl 4-(sulfamoylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(sulfamoylmethyl)benzoate and its structural analogs are key compounds in medicinal chemistry and drug development. Primarily recognized for their role as carbonic anhydrase (CA) inhibitors, these molecules are instrumental in the investigation of therapeutic agents for a range of diseases, including cancer and glaucoma. The sulfamoyl group is a critical pharmacophore that binds to the zinc ion within the active site of carbonic anhydrases, leading to the inhibition of these enzymes. This document provides detailed protocols for the preparation and experimental use of Methyl 4-sulfamoylbenzoate, ensuring accurate and reproducible results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 4-sulfamoylbenzoate is presented below. This data is essential for the correct preparation of solutions and for understanding the compound's behavior in experimental settings.

Property	Value	Reference
CAS Number	22808-73-7	[1][2]
Molecular Formula	C ₈ H ₉ NO ₄ S	[2][3]
Molecular Weight	215.23 g/mol	[2]
Appearance	Solid	[1]
Melting Point	181-182 °C	[3]
Calculated Water Solubility	4.33 mg/mL	[4]
Calculated LogP	0.6	[2]

Solution Preparation and Storage

Proper preparation and storage of Methyl 4-sulfamoylbenzoate solutions are critical for maintaining its stability and ensuring the reliability of experimental outcomes.

General Stock Solution Preparation (10 mM)

- **Weighing:** Accurately weigh out 2.15 mg of Methyl 4-sulfamoylbenzoate powder.
- **Dissolution:** Add the powder to a sterile microcentrifuge tube. Add 1 mL of Dimethyl Sulfoxide (DMSO) to the tube.
- **Solubilization:** Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
- **Storage:** Store the 10 mM stock solution at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to a week. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Note: While the calculated water solubility is 4.33 mg/mL, for biological assays, it is common practice to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in an aqueous buffer or cell culture medium. Based on studies with related sulfonamides, stock solutions in distilled deionized water (e.g., 0.1 mM) have also been utilized.[5]

Stability

There is limited direct data on the long-term stability of Methyl 4-sulfamoylbenzoate in solution. As a general guideline for sulfonamide-containing compounds, it is advisable to prepare fresh working solutions from the frozen stock on the day of the experiment. Avoid prolonged exposure to light.

Experimental Protocols

The primary application of Methyl 4-sulfamoylbenzoate is as a carbonic anhydrase inhibitor. Below are generalized protocols for its use in enzymatic and cell-based assays.

Carbonic Anhydrase Inhibition Assay (In Vitro)

This protocol is based on the established stopped-flow carbon dioxide (CO₂) hydrase assay, a standard method for measuring CA activity.

Materials:

- Methyl 4-sulfamoylbenzoate stock solution (e.g., 10 mM in DMSO)
- Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
- Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
- CO₂-saturated water
- Stopped-flow spectrophotometer

Procedure:

- Prepare Working Solutions: Serially dilute the Methyl 4-sulfamoylbenzoate stock solution in the assay buffer to achieve a range of desired concentrations (e.g., 0.1 nM to 100 μM).
- Enzyme Preparation: Prepare a solution of the carbonic anhydrase isoform in the assay buffer to the final desired concentration.
- Incubation: Pre-incubate the enzyme solution with an equal volume of the inhibitor working solution (or buffer for control) for a specified time (e.g., 15 minutes) at room temperature to

allow for the formation of the enzyme-inhibitor complex.[5]

- **Enzymatic Reaction:** Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.
- **Data Acquisition:** Monitor the change in absorbance over time, which reflects the hydration of CO₂ to bicarbonate and a proton, leading to a pH change.
- **Data Analysis:** Calculate the initial reaction rates from the absorbance data. Determine the IC₅₀ value by plotting the enzyme activity against the inhibitor concentration and fitting the data to a suitable dose-response curve. The inhibition constants (K_i) can then be calculated using the Cheng-Prusoff equation.

Cell-Based Assay for Antiproliferative Activity

This protocol outlines a general method to assess the effect of Methyl 4-sulfamoylbenzoate on the proliferation of cancer cell lines, particularly those known to overexpress carbonic anhydrase IX (e.g., MDA-MB-231, MCF-7).[6]

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Methyl 4-sulfamoylbenzoate stock solution (10 mM in DMSO)
- 96-well cell culture plates
- MTT or similar cell viability reagent
- Plate reader

Procedure:

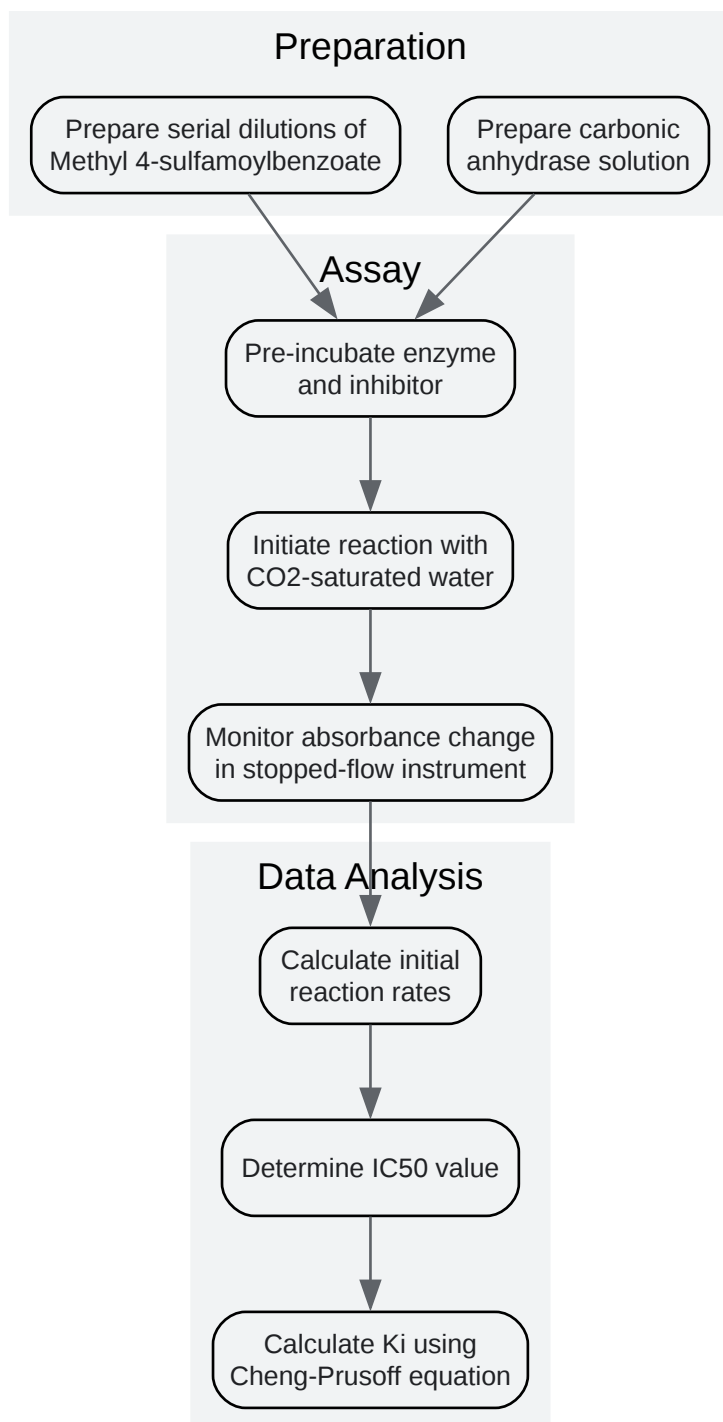
- **Cell Seeding:** Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

- **Compound Treatment:** Prepare serial dilutions of Methyl 4-sulfamoylbenzoate in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically $\leq 0.5\%$).
- **Incubation:** Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Incubate the plate for a specified period (e.g., 48 or 72 hours).
- **Cell Viability Assessment:** Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
- **Data Acquisition:** Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC_{50} value by plotting cell viability against the compound concentration.

Visualizations

Experimental Workflow for In Vitro Carbonic Anhydrase Inhibition Assay

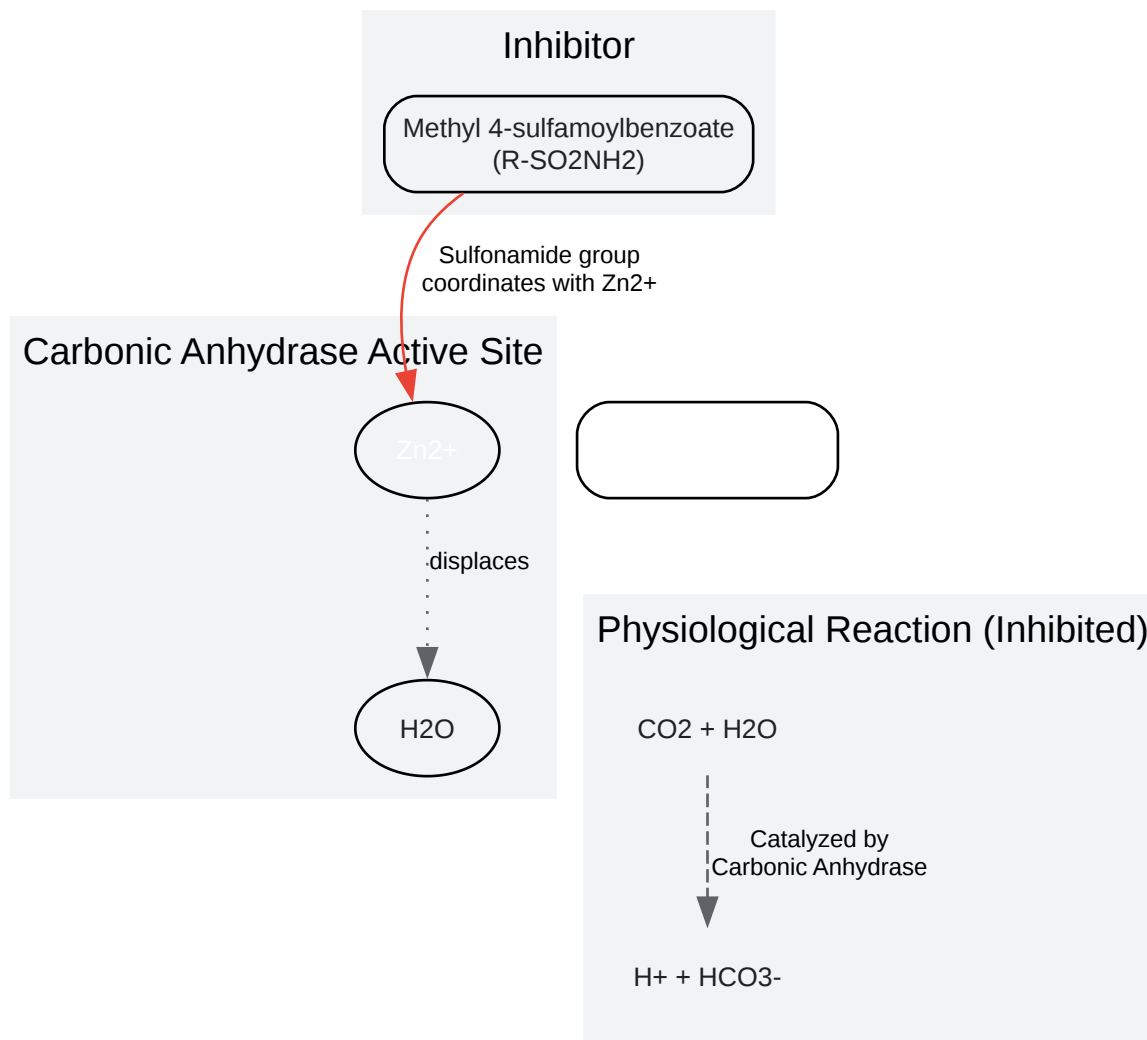
Workflow for Carbonic Anhydrase Inhibition Assay

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Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Signaling Pathway of Carbonic Anhydrase Inhibition

Mechanism of Carbonic Anhydrase Inhibition



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Caption: Mechanism of Carbonic Anhydrase Inhibition.

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